molecular formula C20H21FN2O2 B6023373 N-(4-ethylphenyl)-1-(4-fluorobenzoyl)prolinamide

N-(4-ethylphenyl)-1-(4-fluorobenzoyl)prolinamide

Cat. No. B6023373
M. Wt: 340.4 g/mol
InChI Key: CTWNURWOTHJIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-1-(4-fluorobenzoyl)prolinamide, commonly known as EF-PBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EF-PBP belongs to the family of proline-derived synthetic compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

EF-PBP acts as a positive allosteric modulator of GABA and opioid receptors. This means that it enhances the activity of these receptors, leading to increased neurotransmitter release and subsequent changes in neuronal activity. The exact mechanism of action of EF-PBP is still under investigation, but it is believed to involve the modulation of receptor conformation and the stabilization of receptor-ligand interactions.
Biochemical and Physiological Effects:
EF-PBP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EF-PBP enhances the activity of GABA and opioid receptors, leading to increased neurotransmitter release and subsequent changes in neuronal activity. In vivo studies have shown that EF-PBP can produce analgesic effects and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

EF-PBP has several advantages for use in lab experiments. It is a readily available and affordable compound that can be synthesized in large quantities with high purity and yield. EF-PBP has also been extensively studied, and its mechanism of action is well understood. However, EF-PBP has some limitations in lab experiments. Its effects can be variable depending on the experimental conditions, and its long-term effects on neuronal activity are still unknown.

Future Directions

There are several future directions for the study of EF-PBP. One potential direction is the development of new pain medications based on the modulation of opioid receptors by EF-PBP. Another direction is the investigation of the long-term effects of EF-PBP on neuronal activity and the potential implications for neurological disorders. Finally, the development of new compounds based on the structure of EF-PBP could lead to the discovery of new drugs with diverse biological activities.
In conclusion, EF-PBP is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EF-PBP has been extensively studied for its diverse biological activities, including its effects on GABA and opioid receptors. EF-PBP has several advantages for use in lab experiments, but its effects can be variable depending on the experimental conditions. There are several future directions for the study of EF-PBP, including the development of new pain medications and the investigation of its long-term effects on neuronal activity.

Synthesis Methods

The synthesis of EF-PBP involves the reaction between 4-ethylbenzaldehyde and 4-fluorobenzoyl chloride, followed by the addition of proline and subsequent purification. The synthesis of EF-PBP has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.

Scientific Research Applications

EF-PBP has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of EF-PBP is in the study of GABA receptors. EF-PBP has been shown to bind to the GABA receptor and modulate its activity, which has potential implications for the treatment of neurological disorders. EF-PBP has also been used in the study of opioid receptors, where it has been shown to modulate the activity of these receptors, potentially leading to the development of new pain medications.

properties

IUPAC Name

N-(4-ethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-2-14-5-11-17(12-6-14)22-19(24)18-4-3-13-23(18)20(25)15-7-9-16(21)10-8-15/h5-12,18H,2-4,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWNURWOTHJIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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